3,4-dimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide
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Overview
Description
3,4-DIMETHYL-N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including methyl groups, a thiophene ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene is then coupled with 3,4-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation conditions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3,4-DIMETHYL-N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Thiophene derivatives: Compounds with thiophene rings but different substituents.
Benzamide derivatives: Compounds with benzamide cores but different substituents.
Uniqueness
What sets 3,4-DIMETHYL-N-[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]BENZAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H23NO3S2 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C22H23NO3S2/c1-15-6-10-19(11-7-15)28(25,26)21(20-5-4-12-27-20)14-23-22(24)18-9-8-16(2)17(3)13-18/h4-13,21H,14H2,1-3H3,(H,23,24) |
InChI Key |
KZTXPRCQGALFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)C)C)C3=CC=CS3 |
Origin of Product |
United States |
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